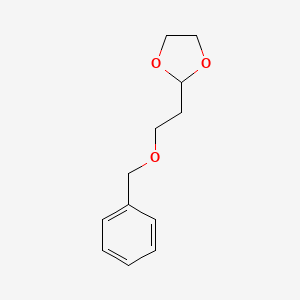

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-(2-phenylmethoxyethyl)-1,3-dioxolane |

InChI |

InChI=1S/C12H16O3/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12H,6-10H2 |

InChI Key |

CTLJXJBNAWKXJN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2 2 Benzyloxy Ethyl 1,3 Dioxolane

Classical and Contemporary Approaches to 1,3-Dioxolane (B20135) Formation

The 1,3-dioxolane moiety is a cornerstone of synthetic organic chemistry, frequently employed as a protecting group for carbonyl compounds or 1,2-diols. nih.gov Its formation is typically robust and high-yielding, with numerous methods developed for its construction.

Acetalization of Carbonyl Precursors with Diols

The most direct and widely practiced method for synthesizing 1,3-dioxolanes is the acid-catalyzed acetalization of a carbonyl compound with a 1,2-diol. nih.gov In the context of synthesizing 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, this involves the reaction of 3-(benzyloxy)propanal (B121202) with ethylene (B1197577) glycol.

The reaction proceeds via protonation of the aldehyde carbonyl group, which enhances its electrophilicity. Subsequent nucleophilic attack by one of the hydroxyl groups of ethylene glycol, followed by an intramolecular cyclization and elimination of water, yields the thermodynamically stable five-membered dioxolane ring. To drive the equilibrium towards the product, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus. chemicalbook.com

A wide array of acid catalysts can be employed for this transformation. These can be broadly classified as Brønsted acids, Lewis acids, and solid-supported heterogeneous catalysts.

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Traditional, effective, and inexpensive catalysts. |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄) | Highly efficient and can offer enhanced chemoselectivity under mild conditions. chemicalbook.com |

| Heterogeneous Catalysts | Montmorillonite K10 clay, Sulfonic acid-functionalized resins | Offer advantages such as simplified product purification, catalyst recyclability, and reduced environmental impact. nih.gov |

Ring-Closing Reactions for Dioxolane Moiety Construction

Beyond the classical acetalization pathway, alternative strategies can be used to construct the 1,3-dioxolane ring. These methods are particularly useful when the required carbonyl precursor is unstable or when a different synthetic approach is desired.

One notable method involves the Lewis acid-catalyzed reaction of oxiranes (epoxides) with ketones or aldehydes. For instance, ethylene oxide can react with a suitable carbonyl compound in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to form the 1,3-dioxolane ring under aprotic conditions.

Another advanced approach is the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes, which can be catalyzed by chiral metal complexes to produce highly enantioenriched 1,3-dioxolanes. organic-chemistry.org While synthetically more complex, this method provides excellent control over stereochemistry. Furthermore, intramolecular rearrangements of molecules such as glycidol (B123203) acetals can be triggered by Lewis acids to selectively form alkoxylated 1,3-dioxolane structures.

Installation of the Benzyloxyethyl Side Chain

The benzyloxyethyl group (-CH₂CH₂OCH₂Ph) can be introduced either as a complete unit before the formation of the dioxolane ring or constructed stepwise on a pre-existing dioxolane scaffold.

Alkylation Strategies for Ether Formation

The formation of the benzyl (B1604629) ether is a critical step in the synthesis. The Williamson ether synthesis is the most classical and common method, involving the deprotonation of an alcohol to form an alkoxide, followed by nucleophilic substitution with a benzyl halide. In one of the primary synthetic routes to the target molecule, the precursor 2-(2-hydroxyethyl)-1,3-dioxolane is benzylated. This reaction is typically performed using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of benzyl bromide or benzyl chloride.

For substrates that may be sensitive to strongly basic conditions, alternative benzylation methods have been developed. One such method uses benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid, like trifluoromethanesulfonic acid. This proceeds under acidic conditions and avoids the use of a strong base. For reactions requiring neutral conditions, reagents such as 2-benzyloxy-1-methylpyridinium triflate have emerged as effective benzyl transfer agents that operate without the need for strong acids or bases. cymitquimica.com

| Benzylation Method | Reagents | Typical Conditions |

| Williamson Ether Synthesis | Alcohol, NaH or Ag₂O, Benzyl Bromide | Anhydrous polar aprotic solvent (e.g., THF, DMF). |

| Benzyl Trichloroacetimidate | Alcohol, Benzyl Trichloroacetimidate, TfOH (cat.) | Aprotic solvent (e.g., Dichloromethane), typically at low temperatures. |

| Pyridinium Salt Method | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Warming in a non-polar solvent (e.g., Toluene). |

Functionalization of the Ethyl Linker

The assembly of the complete 2-(2-(benzyloxy)ethyl) side chain can be approached from two main retrosynthetic pathways:

Acetalization of a Pre-functionalized Aldehyde: This strategy involves first synthesizing 3-(benzyloxy)propanal. bldpharm.comnih.gov This aldehyde already contains the required benzyloxyethyl backbone. The synthesis can start from 1,3-propanediol (B51772), where one of the hydroxyl groups is selectively benzylated, followed by oxidation of the remaining primary alcohol to the aldehyde. chemicalbook.com This aldehyde is then subjected to acetalization with ethylene glycol as described in section 2.1.1 to yield the final product. google.com

Functionalization of a Dioxolane Precursor: This approach begins with a pre-formed dioxolane containing a reactive handle, such as 2-(2-hydroxyethyl)-1,3-dioxolane. sigmaaldrich.com This intermediate can be synthesized from the protection of 3-hydroxypropanal (B37111) or via other multi-step sequences. The terminal hydroxyl group of this precursor is then benzylated using one of the etherification methods detailed in section 2.2.1 to complete the synthesis of the target molecule.

The choice between these two pathways often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule that might dictate a specific synthetic order to avoid side reactions.

Catalytic Systems in the Synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane

Catalysis is integral to achieving high efficiency and selectivity in the synthesis of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane. Different catalytic systems are employed for the two key bond-forming events: C-O bond formation in the dioxolane ring (acetalization) and C-O bond formation in the benzyl ether.

For the acetalization step, both Brønsted and Lewis acid catalysts are widely used. Lewis acids like ZrCl₄ and SnCl₄ are particularly effective as they can coordinate strongly to the carbonyl oxygen, significantly enhancing its electrophilicity under mild conditions. chemicalbook.com Heterogeneous acid catalysts, such as zeolites or sulfonic acid-functionalized silica, are gaining prominence in green chemistry applications due to their ease of separation and reusability. researchgate.net

In the formation of the benzyl ether via the Williamson synthesis, the reaction is typically base-mediated rather than catalytic. However, phase-transfer catalysts like quaternary ammonium (B1175870) salts can be used to accelerate the reaction in biphasic systems. For more advanced C-H activation approaches to etherification, transition metal catalysts based on silver or rhodium have been developed, although these are less commonly used for simple benzyl ether formations. Diarylborinic acids have also been reported as efficient catalysts for the selective alkylation of diols, which represents a more advanced catalytic approach to ether formation.

Brønsted Acid Catalysis for Acetal (B89532) Formation

Brønsted acids are classic catalysts for acetalization, protonating the carbonyl oxygen of the aldehyde to enhance its electrophilicity and facilitate nucleophilic attack by the diol. organic-chemistry.org Common Brønsted acids used for this transformation include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is typically conducted in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), to drive the equilibrium towards the product. organic-chemistry.org

The general mechanism involves the initial protonation of the carbonyl group of 3-(benzyloxy)propanal, followed by the attack of one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates an oxocarbenium ion. Finally, intramolecular cyclization through the attack of the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable 1,3-dioxolane ring.

While effective, traditional Brønsted acid catalysis can suffer from drawbacks such as the corrosive nature of the acids, the need for neutralization during workup, and the generation of acidic waste.

Table 1: Illustrative Brønsted Acid Catalysts for Acetalization Note: Data presented is representative of typical acetalization reactions and may not be specific to 2-(2-(benzyloxy)ethyl)-1,3-dioxolane due to limited specific literature.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| p-Toluenesulfonic acid | Toluene | Reflux | 2-6 h | 85-95 |

| Sulfuric acid | Benzene | Reflux | 3-8 h | 80-90 |

| Camphorsulfonic acid | Dichloromethane | Room Temp | 12-24 h | 75-85 |

Lewis Acid Catalysis in Dioxolane Ring Closure

Lewis acids offer an alternative to Brønsted acids for catalyzing acetal formation. They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. A wide range of Lewis acids, from simple metal halides like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) to more complex organometallic compounds, can be employed. researchgate.net

One of the key advantages of Lewis acid catalysis is the often milder reaction conditions required compared to strong Brønsted acids. This can be particularly beneficial when dealing with sensitive functional groups. Furthermore, the choice of Lewis acid and reaction conditions can sometimes offer improved selectivity. For instance, certain Lewis acids may be more effective in solvent-free systems or at lower temperatures. rsc.org

The catalytic cycle for Lewis acid-catalyzed acetalization is analogous to the Brønsted acid pathway, with the Lewis acid activating the carbonyl group to facilitate the formation of the hemiacetal and subsequent cyclization.

Table 2: Examples of Lewis Acid Catalysts in Acetalization Reactions Note: This table provides general examples of Lewis acids used for acetal synthesis and is for illustrative purposes.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Zinc chloride (ZnCl₂) | Diethyl ether | Room Temp | 6-12 h | 70-85 |

| Iron(III) chloride (FeCl₃) | Dichloromethane | 0 - Room Temp | 4-8 h | 80-90 |

| Trimethylsilyl triflate | Dichloromethane | -78 to 0 | 1-3 h | 90-98 |

Heterogeneous Catalysis and Supported Reagents

To address the separation and recycling issues associated with homogeneous catalysts, heterogeneous catalysis has emerged as a powerful tool in organic synthesis. In the context of producing 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, solid acid catalysts can be employed. These materials, which include zeolites, clays (B1170129), and sulfonic acid-functionalized resins (e.g., Amberlyst-15), possess acidic sites on their surface that can catalyze the acetalization reaction. nih.gov

The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, typically by simple filtration. This simplifies the workup procedure, reduces waste, and allows for the catalyst to be recovered and reused for multiple reaction cycles, enhancing the economic and environmental viability of the process. nih.gov Metal-Organic Frameworks (MOFs) have also been explored as highly effective heterogeneous catalysts for acetalization reactions, offering high surface area and tunable acidity. nih.gov

Table 3: Overview of Heterogeneous Catalysts for Acetalization Note: The data below is representative of the performance of heterogeneous catalysts in acetal formation.

| Catalyst | Reaction Type | Key Advantages | Typical Yield (%) |

| Amberlyst-15 | Batch or Flow | Reusable, easy separation | 85-95 |

| Zeolite H-ZSM-5 | Batch | Shape selectivity, thermal stability | 80-90 |

| Montmorillonite K10 | Batch | Low cost, readily available | 75-85 |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in synthetic chemistry. rsc.org While direct organocatalytic formation of acetals is less common than acid-catalyzed methods, organocatalysts can play a crucial role in the synthesis of functionalized aldehydes that are precursors to compounds like 2-(2-(benzyloxy)ethyl)-1,3-dioxolane.

For instance, proline and its derivatives are well-known organocatalysts for various transformations of aldehydes. While not directly catalyzing the acetalization with ethylene glycol, they can be used in preceding steps to introduce chirality or other functionalities in an enantioselective manner. organic-chemistry.org The development of new organocatalytic methods that could directly mediate acetalization under neutral and mild conditions is an active area of research, with the potential to offer new, metal-free pathways to dioxolane synthesis.

Green Chemistry Principles Applied to the Synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

One significant step towards a greener synthesis of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane is the implementation of solvent-free reaction conditions. Solvents are a major contributor to the waste generated in chemical processes. By eliminating the solvent, the process becomes inherently cleaner and more efficient. rsc.org

In a solvent-free acetalization, the reactants, 3-(benzyloxy)propanal and ethylene glycol, are mixed directly with a catalyst. The reaction can be facilitated by various techniques, including simple heating or microwave irradiation. rsc.org Heterogeneous catalysts are particularly well-suited for solvent-free reactions as they can be easily recovered from the viscous reaction mixture. researchgate.net This approach not only reduces waste but can also lead to faster reaction times and simplified product isolation.

Atom Economy and Step Economy Considerations

Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comresearchgate.net The ideal reaction has an atom economy of 100%.

The percent atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane:

Molecular weight of 3-(benzyloxy)propanal (C₁₀H₁₂O₂): 164.20 g/mol

Molecular weight of ethylene glycol (C₂H₆O₂): 62.07 g/mol

Molecular weight of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane (C₁₂H₁₆O₃): 208.25 g/mol

Molecular weight of water (H₂O): 18.02 g/mol

% Atom Economy = (208.25 / (164.20 + 62.07)) x 100 ≈ 92.0%

This high atom economy indicates that the reaction is inherently efficient in converting the mass of the reactants into the desired product.

Utilization of Renewable or Recyclable Reagents and Catalysts

The paradigm of modern chemical synthesis is increasingly shifting towards green and sustainable methodologies. For the production of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane, this involves a focus on employing reagents derived from renewable sources and catalysts that can be efficiently recovered and reused. Such strategies are pivotal in minimizing the environmental footprint, reducing waste, and enhancing the economic feasibility of the synthesis.

A primary avenue for greening the synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane, which is typically formed via the acid-catalyzed acetalization of 3-(benzyloxy)propanal with ethylene glycol, is the replacement of conventional homogeneous acid catalysts. wikipedia.org Mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, while effective, are corrosive and present significant challenges in separation and disposal, leading to acidic waste streams. researchgate.netacs.org

Heterogeneous solid acid catalysts offer a compelling alternative, addressing many of the drawbacks of their homogeneous counterparts. researchgate.net These catalysts, which exist in a different phase from the reaction mixture, can be easily separated by simple filtration and can often be regenerated and reused multiple times without a significant loss of activity. acs.org This not only simplifies the purification of the product but also aligns with the principles of a circular economy. Materials such as zeolites, acid-treated clays (e.g., Montmorillonite K-10), and sulfonic acid-functionalized ion-exchange resins have demonstrated high efficacy in acetalization reactions. researchgate.netacs.org Their porous structures and tunable acid sites can be optimized to achieve high conversion rates and selectivity for the desired dioxolane product. researchgate.net

The following interactive table presents representative data on the performance of various recyclable solid acid catalysts in acetalization reactions, illustrating their potential for the synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane.

Interactive Data Table: Performance of Recyclable Solid Acid Catalysts in Acetalization

| Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reusability (Cycles) |

| Amberlyst-15 | 3 | 70 | 95 | >5 |

| H-ZSM-5 | 5 | 90 | 89 | >4 |

| Montmorillonite K-10 | 6 | 80 | 91 | >3 |

| Sulfated Zirconia | 4 | 85 | 93 | >5 |

Similarly, efforts are underway to produce the aldehyde precursor, 3-(benzyloxy)propanal, from greener starting points. This aldehyde is typically synthesized from 3-(benzyloxy)propan-1-ol, which in turn can be prepared from 1,3-propanediol and benzyl chloride. chemicalbook.com Bio-based 1,3-propanediol is commercially available, produced through the fermentation of renewable sugars. While benzyl chloride is often petrochemically derived, research into lignin (B12514952) valorization offers potential future pathways to renewable aromatic compounds like benzyl alcohol and its derivatives.

Comprehensive Analysis of the Reactivity and Chemical Transformations of 2 2 Benzyloxy Ethyl 1,3 Dioxolane

Reactions Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in 2-(2-(benzyloxy)ethyl)-1,3-dioxolane is the primary site of its chemical reactivity. The stability of this ring is pH-dependent, being generally stable under basic and neutral conditions but susceptible to cleavage under acidic conditions. This characteristic is fundamental to its application as a protecting group and also provides pathways for further molecular elaboration through ring-opening reactions.

Hydrolytic Cleavage and Deprotection Strategies

The principal reaction of the 1,3-dioxolane moiety in this compound is its hydrolytic cleavage, a critical step in deprotection strategies to unveil the latent aldehyde. The conditions for this cleavage can be modulated to achieve selectivity.

The most common method for the deprotection of the 1,3-dioxolane group is through acid-catalyzed hydrolysis. This reaction effectively regenerates the parent carbonyl compound, in this case, 3-(benzyloxy)propanal (B121202). The mechanism involves protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the aldehyde.

A variety of acidic catalysts can be employed for this transformation, ranging from strong mineral acids to milder Lewis acids. The choice of catalyst and reaction conditions can be tailored to the sensitivity of other functional groups within the molecule.

Table 1: Representative Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxolanes

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| p-Toluenesulfonic acid | Acetone/H₂O | Room Temperature | 1-4 h | >90 |

| Acetic Acid | H₂O | 50-70 | 2-8 h | 85-95 |

| Amberlyst-15 | Acetone/H₂O | Room Temperature | 1-6 h | >90 |

| Cerium(III) chloride | Acetonitrile/H₂O | Room Temperature | 0.5-2 h | >95 |

Note: Data presented are typical for the deprotection of 1,3-dioxolanes and are illustrative for the expected reactivity of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane.

While 1,3-dioxolanes are generally stable under neutral and basic conditions, certain reagents can facilitate their cleavage without the use of strong acids. These methods are particularly valuable in the presence of acid-sensitive functional groups. For instance, reagents like iodine in methanol or certain metal triflates can promote the cleavage of acetals under nearly neutral conditions. However, these methods are less common for simple deprotection and are often employed when specific chemoselectivity is required. True cleavage under basic conditions is rare for the 1,3-dioxolane ring itself and typically requires the presence of adjacent activating groups that are not present in 2-(2-(benzyloxy)ethyl)-1,3-dioxolane.

Ring-Opening Reactions for Further Functionalization

Beyond simple hydrolysis, the 1,3-dioxolane ring can be opened by various reagents to introduce new functional groups, providing a pathway for further synthetic transformations.

The ring opening of 1,3-dioxolanes can be initiated by nucleophiles, typically under Lewis acidic conditions that activate the ring. The attack of the nucleophile on one of the carbon atoms of the dioxolane ring leads to the formation of a 2-hydroxyethyl ether derivative. For an unsymmetrical dioxolane, the regioselectivity of the nucleophilic attack is an important consideration. In the case of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, the two oxygen atoms of the ring are equivalent, and nucleophilic attack would occur at one of the methylene carbons of the original ethylene glycol unit.

Common nucleophiles for this type of reaction include organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and silyl nucleophiles. The reaction with reducing agents like diisobutylaluminium hydride (DIBAL-H) can lead to the reductive opening of the acetal (B89532) to afford a protected diol.

Table 2: Examples of Nucleophilic Ring Opening of 2-Substituted-1,3-dioxolanes

| Lewis Acid | Nucleophile | Product Type |

| TiCl₄ | Allyltrimethylsilane | Homoallylic 2-hydroxyethyl ether |

| BF₃·OEt₂ | Et₃SiH | Silyl-protected 2-hydroxyethyl ether |

| MgBr₂ | RMgX | 2-Hydroxyethyl ether with new C-C bond |

Note: This table illustrates general reactivity patterns for nucleophilic ring-opening of 2-substituted-1,3-dioxolanes.

Electrophilic attack on one of the oxygen atoms of the 1,3-dioxolane ring can also initiate ring opening. This process generates an oxonium ion intermediate, which can then be trapped by a nucleophile. This type of reaction is essentially the first step of the acid-catalyzed hydrolysis mechanism. If a nucleophile other than water is present in sufficient concentration, it can compete with water to trap the intermediate, leading to the incorporation of a new functional group. For example, reaction with an alcohol in the presence of an acid catalyst can lead to a transacetalization reaction.

Transacetalization and Exchange Reactions

The 1,3-dioxolane ring serves as a protective group for a carbonyl functionality, in this case, derived from 3-(benzyloxy)propanal. While generally stable under basic and nucleophilic conditions, the acetal is susceptible to cleavage and exchange under acidic catalysis.

Transacetalization is an equilibrium process involving the acid-catalyzed reaction of an acetal with an alcohol or a diol. In the context of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, treatment with a different diol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or a Lewis acid, can lead to the formation of a new cyclic acetal. organic-chemistry.orgimist.mathieme-connect.de This reaction is driven to completion by removing the released ethylene glycol, often through azeotropic distillation. organic-chemistry.org Similarly, reaction with a large excess of a simple alcohol in the presence of acid will lead to the formation of an acyclic acetal. The reverse reaction, the formation of the dioxolane from the corresponding aldehyde and ethylene glycol, is a standard method for its synthesis, typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgacs.orgnih.gov

Deprotection of the dioxolane to regenerate the parent aldehyde can be achieved through hydrolysis with aqueous acid. organic-chemistry.org Various acid catalysts can be employed, from mineral acids to Lewis acids like cerium(III) triflate, which can operate under nearly neutral conditions in wet nitromethane. organic-chemistry.org

Transformations of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for alcohols due to its stability under a broad range of conditions and the variety of methods available for its removal. The cleavage of the benzyl (B1604629) ether in 2-(2-(benzyloxy)ethyl)-1,3-dioxolane yields 2-(1,3-dioxolan-2-yl)ethanol.

Hydrogenolytic Debenzylation (Hydrogenation)

One of the most common and efficient methods for benzyl ether cleavage is catalytic hydrogenolysis. This reaction involves the treatment of the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nacatsoc.orgnih.gov The reaction proceeds under mild conditions, typically at room temperature and atmospheric or slightly elevated pressure of hydrogen, cleaving the benzylic C-O bond to yield the free alcohol and toluene (B28343). nacatsoc.orgnih.gov The choice of solvent can influence the reaction rate, with solvents like ethanol, methanol, or ethyl acetate being commonly used. nacatsoc.org The efficiency of commercially available Pd/C catalysts can vary significantly, impacting reaction times and yields. nih.gov

| Catalyst | Hydrogen Source | Pressure | Solvent | Temperature | Outcome |

| 10% Pd/C | H₂ gas | 1 atm - 10 bar | THF, Ethanol, Ethyl Acetate | Room Temp. | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol and toluene |

| 5% Pd/C | H₂ gas | 45 psig | Ethyl Acetate | 25 °C | Selective debenzylation |

| Pd(OH)₂/C | H₂ gas | 1 atm | Methanol/THF | Room Temp. | Cleavage to alcohol and toluene |

Oxidative Cleavage Methods for Ether Removal

Oxidative methods provide an alternative to hydrogenation, which is particularly useful when the molecule contains other functional groups sensitive to reduction, such as alkenes or alkynes.

A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). While DDQ is most effective for cleaving p-methoxybenzyl (PMB) ethers, it can also cleave simple benzyl ethers, though typically under more forcing conditions or with slower reaction rates. mpg.deorganic-chemistry.orgacs.orgrsc.org The reaction often requires stoichiometric amounts of DDQ and is performed in a solvent mixture, such as dichloromethane and water. mpg.deacs.org Recent advancements have shown that the cleavage of simple benzyl ethers with DDQ can be facilitated by visible-light irradiation, allowing the reaction to proceed under milder conditions and even with catalytic amounts of DDQ. mpg.deacs.org

Another oxidative reagent is cerium(IV) ammonium (B1175870) nitrate (CAN), which can effect the debenzylation of benzyl ethers, although it is more commonly used for PMB ethers. researchgate.netsemanticscholar.org

| Reagent | Conditions | Solvent | Outcome |

| DDQ | Stoichiometric, visible light (525 nm) | CH₂Cl₂ / H₂O | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol |

| CAN | Aqueous solution | Acetonitrile | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol |

Reductive Cleavage Methods

Reductive cleavage using dissolving metals offers a powerful, albeit harsh, alternative to catalytic hydrogenolysis. The most classic system is the use of sodium or lithium metal in liquid ammonia (a Birch-type reduction). chemrxiv.org This method is highly effective for cleaving benzyl ethers but will also reduce aromatic rings if not carefully controlled. acs.org

A milder alternative involves the use of lithium naphthalenide. This reagent is generated in situ from lithium metal and a catalytic amount of naphthalene in an ethereal solvent like THF. It is a potent single-electron transfer agent that can reductively cleave benzyl ethers at low temperatures, offering high yields and excellent chemoselectivity. niscpr.res.in This method is advantageous as it avoids the use of hydrogen gas and precious metal catalysts.

| Reagent | Conditions | Solvent | Outcome |

| Na or Li / liquid NH₃ | Low temperature (-78 °C to -33 °C) | Liquid Ammonia / THF | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol |

| Lithium naphthalenide | Catalytic naphthalene, low temperature | THF | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol |

Palladium-Catalyzed Debenzylation

This category encompasses palladium-catalyzed reactions beyond direct hydrogenation with H₂ gas. Catalytic transfer hydrogenation is a prominent example, where a hydrogen donor molecule is used in place of hydrogen gas. This method is often safer and more convenient for laboratory-scale synthesis.

Common hydrogen donors include ammonium formate, formic acid, cyclohexene, or 2-propanol, used in conjunction with a palladium catalyst, typically Pd/C. cdnsciencepub.comorganic-chemistry.orgnih.govresearchgate.net The reaction is generally carried out by stirring the substrate, catalyst, and hydrogen donor in a suitable solvent like methanol or ethanol at room temperature or with gentle heating. organic-chemistry.orgresearchgate.net Transfer hydrogenation with ammonium formate is particularly efficient and often results in clean, high-yielding reactions with simple workup procedures. organic-chemistry.org

| Catalyst | Hydrogen Donor | Solvent | Temperature | Outcome |

| 10% Pd/C | Ammonium Formate | Methanol or DMF | Room Temp. | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol |

| Pd/C | Formic Acid | Methanol | Reflux | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol |

| Pd/C | Cyclohexene | Ethanol | Reflux | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol |

| Pd/C | 2-Propanol | 2-Propanol | Reflux | Cleavage to 2-(1,3-dioxolan-2-yl)ethanol |

Chemical Modifications and Functional Group Interconversions of the Ethylene Linker

The ethylene linker connecting the dioxolane ring and the benzyloxy group is composed of saturated sp³-hybridized carbon atoms. These C-H bonds are generally unreactive and their functionalization requires specific and often modern synthetic methods. Direct modification of this linker without affecting the dioxolane or benzyloxy groups is challenging.

While no specific examples for the functionalization of the ethylene linker in 2-(2-(benzyloxy)ethyl)-1,3-dioxolane are prominently reported, modern synthetic methodologies for C-H functionalization could potentially be applied. For instance, radical-based reactions could introduce functionality. Photoredox catalysis, using a suitable photocatalyst, could generate a radical on the ethylene chain via hydrogen atom transfer (HAT), which could then be trapped by a radical acceptor to form a new C-C or C-heteroatom bond.

Directed C-H activation is another potential strategy. The ether oxygen or one of the dioxolane oxygens could potentially direct a transition metal catalyst to activate a specific C-H bond on the ethylene linker, although this would require careful selection of the directing group and catalyst to control regioselectivity.

Hypothetically, oxidation of the C-H bonds adjacent to the ether oxygen could be achieved under specific conditions to introduce a hydroxyl or carbonyl group, though this would likely compete with the cleavage of the benzyl ether itself. Such transformations remain speculative for this specific substrate without direct experimental precedent and would require significant investigation to achieve selectivity.

Oxidation Reactions on the Alkyl Chain

The alkyl chain of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane presents several sites for oxidation. The benzylic position is particularly susceptible to oxidation, which can lead to the formation of esters. Various catalytic systems have been developed for the selective oxidation of benzyl ethers to their corresponding benzoates. For instance, a novel cuprous oxide carbon nitrogen composite material (Cu2O/C3N4) has been shown to effectively catalyze the selective oxidation of benzyl ethers to benzoates at room temperature using tert-butyl hydroperoxide (TBHP) as the oxidant. dntb.gov.uanih.govresearchgate.net Mechanistic studies suggest that oxygen from the air acts as a co-oxidant in this process. dntb.gov.uanih.govresearchgate.net

Furthermore, direct C-H bond oxidation of the alkyl chain can be achieved. The presence of the ether oxygen atom activates the adjacent C-H bonds, making them susceptible to oxidation. rsc.orgnih.govmdpi.com For example, singlet oxygen has been reported to mediate the hydroperoxidation of α-ethereal C-H bonds under mild conditions. rsc.org Photocatalytic methods using acridinium catalysts have also been developed for the selective functionalization of alkyl groups in aryl alkyl ethers. nih.govmdpi.com These reactions proceed via single-electron oxidation of the ether to its radical cation, followed by deprotonation and subsequent reaction with an electrophile. nih.govmdpi.com

Table 1: Examples of Oxidation Reactions on Benzyl Ethers

| Catalyst/Reagent | Oxidant | Solvent | Temperature | Product | Yield (%) | Reference |

| Cu2O/C3N4 | TBHP/O2 | Acetone | Room Temp. | Methyl Benzoate | 93 | dntb.gov.uanih.govresearchgate.net |

| Co-NHAp | - | - | 100 °C | Lactone | - | nih.gov |

| Eosin Y/TiO2 | O2 (aerobic) | - | - | Benzoate | - | nih.gov |

| MnOx-N@C | TBHP | Neat | 60 °C | Ester | - | nih.gov |

Reduction Reactions on the Alkyl Chain

The primary reduction reaction involving the benzyloxyethyl side chain is the hydrogenolysis of the benzyl ether. This reaction cleaves the C-O bond of the ether, resulting in the formation of toluene and the corresponding alcohol. Catalytic hydrogenation is the most common method for this transformation, typically employing catalysts such as palladium on carbon (Pd/C). wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org This debenzylation can often be performed selectively in the presence of other functional groups. For instance, the use of Lindlar catalyst (Pd/CaCO3, poisoned with lead) in methanol allows for the selective hydrogenation of alkenes in the presence of benzyl ethers. nih.gov

The dioxolane ring itself is generally stable to these reductive conditions. However, acetals can be reduced under more forcing conditions or with specific reagents. For example, treatment with a combination of a Lewis acid and a hydride source, such as LiAlH4-BF3, can lead to the reductive opening of the acetal ring to form an ether. organic-chemistry.org

Table 2: Examples of Benzyl Ether Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Conditions | Product | Reference |

| Pd/C | H2 | Ethanol | Mild | Alcohol + Toluene | wikipedia.orgorganic-chemistry.orgnih.gov |

| Pt/C | H2 | Ethanol | Mild | Alcohol + Toluene | wikipedia.org |

| Raney-Ni | H2 | Ethanol | Mild | Alcohol + Toluene | wikipedia.org |

| Lindlar Catalyst | H2 | Methanol | Mild | Selective Alkene Reduction | nih.gov |

Introduction of Heteroatoms into the Side Chain

The introduction of heteroatoms into the alkyl side chain can be achieved through various methods, although selectivity can be a challenge due to the presence of multiple reactive sites. Halogenation of the side chain can be accomplished using standard halogenating agents. For instance, 2-(2-bromoethyl)-1,3-dioxolane is a commercially available compound that can be used as a precursor for introducing other functionalities. nih.gov The synthesis of halogenated 1,3-dioxolanes has also been reported through various synthetic routes. nih.gov

Amination of the alkyl chain is another important transformation. While direct C-H amination of ethers is an emerging field, more established methods often involve the conversion of the terminal hydroxyl group (after debenzylation) to a leaving group, followed by nucleophilic substitution with an amine. google.comnih.gov Reductive amination of an aldehyde, which could be generated from the alcohol, provides another route to amines. researchgate.net

Multi-Component Reactions Incorporating 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The aldehyde derivative of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, namely 2-(1,3-dioxolan-2-yl)acetaldehyde, can be a valuable component in such reactions.

The Passerini reaction, a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, can be utilized to generate α-acyloxy amides. chem-station.comwikipedia.orgmpg.desemanticscholar.org Aldehydes containing a dioxolane moiety have been successfully employed in Passerini reactions, demonstrating the compatibility of this functional group under the reaction conditions. sigmaaldrich.comgoogle.com

Similarly, the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be employed to synthesize α-acylamino amides. slideshare.netmdpi.commasterorganicchemistry.combeilstein-journals.org The use of dioxolane-containing aldehydes in Ugi reactions has been documented, leading to the formation of complex, polyfunctionalized molecules. organic-chemistry.orgyoutube.com These reactions highlight the utility of the dioxolane moiety as a stable protecting group for the aldehyde functionality, which can be unveiled in a subsequent step if desired. The stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly has also been reported. researchgate.net

Strategic Utility of 2 2 Benzyloxy Ethyl 1,3 Dioxolane As a Synthetic Building Block and Intermediate

Precursor to Diverse Aldehyde and Ketone Scaffolds in Multistep Syntheses

A primary function of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane in multistep synthesis is to serve as a stable precursor to the reactive aldehyde, 3-(benzyloxy)propanal (B121202). The 1,3-dioxolane (B20135) group acts as an effective protecting group for the carbonyl functionality, preventing it from undergoing unwanted reactions during synthetic steps targeting other parts of a molecule.

The process of converting the acetal (B89532) back to the aldehyde is known as deprotection. This is typically achieved through acid-catalyzed hydrolysis. The versatility of this process is highlighted by the variety of acidic conditions that can be employed, allowing chemists to choose a method compatible with other functional groups present in the synthetic intermediate. The unmasking of the aldehyde at a specific stage allows for its participation in a wide array of subsequent transformations.

Below is a table summarizing common deprotection conditions for 1,3-dioxolanes, which are applicable for regenerating the aldehyde from 2-(2-(benzyloxy)ethyl)-1,3-dioxolane.

| Reagent/Conditions | Description | Typical Solvent |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄, AcOH) | Classical and widely used method for acetal hydrolysis. | Water, THF, Acetone |

| Lewis Acids (e.g., FeCl₃, TMSI) | Can offer milder conditions and different selectivity compared to Brønsted acids. | Dichloromethane, Acetonitrile |

| Iodine in Acetone | A mild method for cleaving acetals under nearly neutral conditions. | Acetone |

| Amberlyst-15 (Ion-Exchange Resin) | A solid-supported acid catalyst that simplifies workup, as the catalyst can be filtered off. | Acetone/Water |

Role in the Elaboration of Complex Organic Molecules

The strategic unmasking of the functional groups within 2-(2-(benzyloxy)ethyl)-1,3-dioxolane provides multiple avenues for elaborating complex organic structures.

Upon deprotection to 3-(benzyloxy)propanal, the aldehyde functionality becomes a key handle for carbon-carbon bond formation, allowing for the extension and construction of intricate carbon backbones. Aldehydes are highly versatile in this regard and can participate in a variety of fundamental organic reactions.

One of the most powerful methods for alkene synthesis from aldehydes is the Wittig reaction. This reaction involves a phosphonium (B103445) ylide and converts the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond with high regioselectivity. For example, 3-(benzyloxy)propanal can be reacted with a Wittig reagent like methylenetriphenylphosphorane (B3051586) to install a terminal alkene, extending the carbon chain and introducing new functionality for further elaboration.

Other critical C-C bond-forming reactions include:

Aldol Reactions: The aldehyde can act as an electrophile, reacting with enolates to form β-hydroxy carbonyl compounds, a foundational transformation in building molecular complexity.

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde provides access to a wide range of secondary alcohols.

These reactions transform the simple three-carbon chain of the original building block into a more complex and functionalized carbon skeleton.

Bifunctional molecules derived from 2-(2-(benzyloxy)ethyl)-1,3-dioxolane are ideal precursors for the synthesis of oxygen-containing heterocycles, which are prevalent motifs in natural products and pharmaceuticals. By strategically manipulating the two protected functional groups, it is possible to generate intermediates primed for intramolecular cyclization.

For instance, removal of the benzyl (B1604629) group via hydrogenolysis followed by oxidation of the resulting primary alcohol to a second aldehyde would yield a 1,5-dicarbonyl compound. Such compounds are classic precursors to six-membered heterocyclic systems like dihydropyrans via intramolecular aldol-type condensation reactions. Similarly, other transformations can lead to the formation of substituted tetrahydrofurans or other cyclic ethers, demonstrating the utility of this building block in heterocyclic synthesis.

The orthogonal nature of the acetal and benzyl ether protecting groups is a key feature of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, allowing it to serve as a versatile entry point for diverse functionalization pathways.

Pathway A: Aldehyde Unmasking: Acidic hydrolysis of the dioxolane yields 3-(benzyloxy)propanal. This intermediate retains the benzyl ether, allowing the aldehyde to undergo various transformations (as described in 4.2.1) while the hydroxyl group remains protected. The benzyl group can be removed at a later stage if desired.

Pathway B: Alcohol Unmasking: Selective cleavage of the benzyl ether by catalytic hydrogenolysis yields 2-(2-hydroxyethyl)-1,3-dioxolane. This provides an intermediate with a free primary alcohol, while the aldehyde remains protected. This alcohol can then be subjected to a range of functional group interconversions, such as oxidation to a carboxylic acid, conversion to a leaving group for nucleophilic substitution, or esterification, all without affecting the masked aldehyde.

This ability to selectively deprotect and modify one functional group while the other remains intact is a cornerstone of modern synthetic strategy and underscores the value of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane as a synthetic intermediate.

Application in Stereoselective Synthesis

The introduction and control of stereochemistry are paramount in modern organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules.

While 2-(2-(benzyloxy)ethyl)-1,3-dioxolane is itself an achiral molecule, its framework can be readily adapted to create chiral building blocks for use in stereoselective synthesis. The pharmaceutical industry has a significant and rising demand for chiral intermediates to improve drug efficacy.

The synthesis of chiral, non-racemic versions of this building block can be envisioned through several established strategies:

From Chiral Diols: The 1,3-dioxolane ring can be formed from the condensation of an aldehyde with a chiral, enantiopure 1,2-diol. Although this would not make the original ethyl side chain chiral, it would create a chiral acetal that could influence reactions at adjacent centers.

From a Chiral Precursor: A more direct approach involves starting with a chiral precursor. For example, the use of a chiral aldehyde like (S)-2-(benzyloxy)propanal in subsequent steps could lead to a chiral analog of the target molecule.

Enzymatic Resolution: Chemoenzymatic methods can be employed to produce chiral diols or their derivatives, which can then be converted into enantiopure dioxolanes.

Once obtained in enantiopure form, such a chiral building block becomes a valuable tool for asymmetric synthesis. The pre-existing stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. For example, the addition of a nucleophile to the aldehyde (after deprotection) could proceed with high diastereoselectivity due to the influence of a nearby stereocenter on the side chain. This makes chiral variants of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane potent synthons for constructing specific stereoisomers of complex target molecules.

Strategies for Asymmetric Induction Utilizing Dioxolane Stereocenters

There is currently no available research data demonstrating the use of the stereocenters within the 1,3-dioxolane ring of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane to induce asymmetry in chemical transformations. Methodologies such as the use of chiral dioxolanes derived from tartaric acid or other chiral diols to direct stereoselective reactions have been reported for other substrates, but specific examples involving 2-(2-(benzyloxy)ethyl)-1,3-dioxolane are not found in the existing body of scientific literature.

Diastereoselective Transformations

Similarly, a thorough search of chemical databases and scholarly articles did not yield any specific instances of diastereoselective transformations where 2-(2-(benzyloxy)ethyl)-1,3-dioxolane is a key reactant or intermediate. While diastereoselective reactions are a cornerstone of modern organic synthesis, the application of such strategies to this particular compound has not been reported.

Integration into Tandem Reactions, Cascade Processes, and One-Pot Syntheses

The integration of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane into tandem reactions, cascade processes, or one-pot syntheses is not documented in the available scientific literature. Such processes are of great interest for improving synthetic efficiency by minimizing intermediate purification steps. However, there are no published reports detailing a reaction sequence where this specific dioxolane derivative is a component of such a streamlined synthetic strategy.

Mechanistic Investigations and Elucidation of Reaction Pathways Involving 2 2 Benzyloxy Ethyl 1,3 Dioxolane

Kinetic Studies of Dioxolane Formation and Cleavage

Kinetic studies of dioxolane systems are pivotal in quantifying the rates of formation and cleavage under various conditions. The hydrolysis of acetals, including 2-substituted-1,3-dioxolanes, is typically subject to general acid catalysis. rsc.orgsci-hub.se The reaction rate is dependent on the concentration of the acid catalyst and the structure of the acetal (B89532) itself.

The formation of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane would proceed via the acid-catalyzed reaction of 3-(benzyloxy)propanal (B121202) with ethylene (B1197577) glycol. Conversely, its cleavage (hydrolysis) yields the same aldehyde and diol. The rate-determining step in the hydrolysis of most acetals and ketals is the formation of a resonance-stabilized carboxonium ion intermediate. nih.gov

Due to the lack of specific kinetic data for 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, the following table presents representative rate constants for the acid-catalyzed hydrolysis of other 1,3-dioxolane (B20135) derivatives to illustrate the impact of the substituent at the C2 position.

Interactive Data Table: Rate Constants for the Hydrolysis of 2-Substituted-1,3-Dioxolanes This table contains illustrative data from related compounds to demonstrate general kinetic trends.

| Substituent at C2 | Catalyst (Acid) | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Phenyl | HCl | 25 | 1.5 x 10⁻³ |

| p-Nitrophenyl | HCl | 25 | 8.2 x 10⁻³ |

| Methyl | HCl | 25 | 3.7 x 10⁻⁵ |

| Hydrogen | HCl | 25 | 1.1 x 10⁻⁶ |

Data is hypothetical and for illustrative purposes based on general trends in acetal hydrolysis.

The benzyloxyethyl group in 2-(2-(benzyloxy)ethyl)-1,3-dioxolane is primarily an alkyl substituent with a remote phenyl group. Its electronic effect on the stability of the carboxonium ion at C2 is expected to be minimal and transmitted through an inductive effect. Therefore, its hydrolysis rate would likely be comparable to other 2-alkyl-substituted dioxolanes.

Detailed Analysis of Reaction Intermediates and Transition States

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals, including 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, proceeds through several key intermediates and transition states.

Protonation: The reaction initiates with the rapid and reversible protonation of one of the dioxolane oxygen atoms by an acid catalyst (e.g., H₃O⁺).

Formation of the Carboxonium Ion: The protonated acetal then undergoes the rate-determining step, which is the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion (a type of carboxonium ion) and ethylene glycol.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the carbocationic center of the oxocarbenium ion.

Deprotonation: Finally, deprotonation of the resulting intermediate yields the hemiacetal, which subsequently hydrolyzes further to the corresponding aldehyde, 3-(benzyloxy)propanal, and ethylene glycol.

The transition state for the rate-determining step involves the stretching and breaking of the C-O bond and possesses significant carbocationic character at the C2 position. nih.gov Computational studies on simpler dioxolane systems have been employed to model the geometries and energies of these transition states. researchgate.net These calculations support a structure where the dioxolane ring is puckered, and the leaving group (the ethylene glycol moiety) is departing.

For 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, the stability of the key oxocarbenium ion intermediate is a crucial factor in determining the reaction rate. The electron-donating or -withdrawing nature of the substituent at the C2 position significantly influences this stability. The benzyloxyethyl group is not expected to exert a strong electronic effect, but its steric bulk could influence the approach of the nucleophile and the conformation of the transition state.

Elucidation of Catalytic Mechanisms in Relevant Transformations

The primary catalytic transformation involving 2-(2-(benzyloxy)ethyl)-1,3-dioxolane is its acid-catalyzed hydrolysis. The mechanism is a classic example of specific acid catalysis or general acid catalysis, depending on the reaction conditions.

Specific Acid Catalysis: In this mechanism, the substrate is in rapid equilibrium with its protonated form, and the rate-determining step is the unimolecular decomposition of the protonated substrate.

General Acid Catalysis: Here, the proton transfer from a general acid (any Brønsted acid present in the solution) to the substrate occurs in the rate-determining step. rsc.orgsci-hub.se

Studies on related acetals have shown that the hydrolysis can exhibit a transition from specific to general acid catalysis depending on the pH and the pKa of the catalyzing acid.

Another relevant transformation is the catalytic hydrogenation to remove the benzyl (B1604629) protecting group from the benzyloxyethyl side chain. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis.

Influence of Solvent and Temperature on Reaction Pathways

Solvent Effects: The rate of acid-catalyzed hydrolysis of acetals is significantly influenced by the solvent. The transition state for the rate-determining step is more polar than the reactants, as it involves charge separation with the formation of the oxocarbenium ion. Therefore, reactions are generally faster in more polar solvents that can better stabilize this charged transition state. For instance, the rate of hydrolysis of acetals is typically faster in water-rich solvent mixtures compared to those with a higher proportion of organic co-solvents like dioxane or acetone. scispace.com

Temperature Effects: The rate of chemical reactions, including the formation and cleavage of dioxolanes, is highly dependent on temperature. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the reaction. nih.gov The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate and provide further insight into the mechanism. For A1-type (specific acid-catalyzed) acetal hydrolysis, ΔS‡ is typically positive, reflecting the increased disorder in the transition state as the leaving group departs.

Interactive Data Table: Activation Parameters for the Hydrolysis of a Representative Acetal This table contains illustrative data from a related compound to demonstrate general thermodynamic trends.

| Solvent System | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Water | 85 | +15 |

| 50% Dioxane-Water | 90 | +5 |

| 80% Dioxane-Water | 95 | -5 |

Data is hypothetical and for illustrative purposes based on general trends in acetal hydrolysis.

Isotope Effect Studies for Mechanism Determination

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step.

Solvent Isotope Effect: A common study involves comparing the reaction rate in H₂O to that in D₂O. For the acid-catalyzed hydrolysis of acetals proceeding via a specific acid catalysis (A-1) mechanism, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is often observed. This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated substrate in D₂O. However, if proton transfer is part of the rate-determining step (general acid catalysis), a primary solvent isotope effect (kH₂O/kD₂O > 1) is expected. Studies on various acetals have shown solvent isotope effects that are consistent with these mechanistic pictures. chem-station.comrsc.orgnih.gov

Substrate Isotope Effects: While less common for this specific functionality, deuterating the substrate at specific positions can also provide mechanistic insights. For example, a secondary kinetic isotope effect might be observed if the hybridization of a carbon atom changes in the transition state.

Interactive Data Table: Illustrative Solvent Isotope Effects for Acetal Hydrolysis This table contains representative data from related compounds to demonstrate the utility of isotope effects.

| Acetal/Ketal | Catalyst | kH₂O/kD₂O | Implied Mechanism |

|---|---|---|---|

| Cyanoketen dimethyl acetal | H⁺ | ~3.0 | General Acid Catalysis rsc.org |

| 2-Dichloromethylene-1,3-dioxolan | H⁺ | ~2.5 | General Acid Catalysis rsc.org |

| Ethyl Benzoate | H₃O⁺ | ~0.5 | Specific Acid Catalysis (pre-equilibrium) chem-station.com |

Data is compiled from various sources on related compounds to illustrate the principles of solvent isotope effects.

For 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, it would be expected that its acid-catalyzed hydrolysis would exhibit a solvent isotope effect characteristic of the prevailing mechanism under the specific reaction conditions, likely an A-1 or a general acid-catalyzed pathway.

Computational and Theoretical Approaches to Understanding 2 2 Benzyloxy Ethyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies, which in turn dictate its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for analyzing chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals provide critical insights into the molecule's role as an electron donor or acceptor.

For 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atoms of the dioxolane ring and the benzyloxy group, as well as the π-system of the benzene (B151609) ring. These areas represent the most likely sites for electrophilic attack. Conversely, the LUMO, representing the most accessible empty orbital, is typically distributed across antibonding σ* orbitals, particularly those associated with the C-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. epstem.net

Table 1: Illustrative FMO Properties for 2-(2-(benzyloxy)ethyl)-1,3-dioxolane

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.15 | Indicates electron-donating capability |

| LUMO Energy | -0.98 | Indicates electron-accepting capability |

Note: Data are illustrative, based on typical values for similar ether and acetal (B89532) compounds calculated using DFT methods (e.g., B3LYP/6-31G).*

The distribution of electron density within 2-(2-(benzyloxy)ethyl)-1,3-dioxolane is inherently uneven due to the presence of highly electronegative oxygen atoms. Quantum chemical methods can quantify this distribution by calculating partial atomic charges, providing a map of electrophilic and nucleophilic sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly employed for this purpose.

Calculations would predict a significant accumulation of negative charge on the oxygen atoms of both the dioxolane ring and the ether linkage. Consequently, the adjacent carbon atoms (the acetal carbon and the carbons of the ethyl bridge) would bear a partial positive charge, marking them as potential sites for nucleophilic attack. This charge distribution is fundamental to predicting how the molecule will interact with other reagents. For instance, the negatively charged oxygen atoms are potential sites for protonation under acidic conditions, initiating the hydrolysis of the dioxolane ring.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in 2-(2-(benzyloxy)ethyl)-1,3-dioxolane

| Atom | Position | Calculated Charge (a.u.) |

|---|---|---|

| O1 | Dioxolane Ring | -0.35 |

| O3 | Dioxolane Ring | -0.36 |

| C2 | Acetal Carbon | +0.28 |

| O(ether) | Benzyloxy Group | -0.41 |

Note: These values are hypothetical examples derived from principles of electronegativity and are representative of results from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the electronic structure of a single, often static, molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. mdpi.com

For 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, a flexible molecule, MD simulations can reveal the preferred conformations. The dioxolane ring itself can adopt various puckered conformations, such as the "twist" and "envelope" forms. acs.org Furthermore, significant conformational freedom exists due to rotation around the C-C and C-O single bonds in the benzyloxyethyl side chain. MD simulations can determine the relative energies of different conformers and the energy barriers for interconversion between them.

MD is also invaluable for studying how the molecule interacts with its environment, such as a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the formation of hydrogen bonds, van der Waals forces, and dipole-dipole interactions. nih.gov This analysis helps explain solubility, aggregation behavior, and the role of the solvent in mediating chemical reactions.

Prediction of Reaction Pathways and Energy Profiles via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy path from reactants to products. escholarship.org This involves locating and characterizing the energies of reactants, products, transition states, and any intermediates.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step (e.g., Ring Opening)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Protonated Reactant | 0.0 |

| Transition State | +15.2 |

Note: Data are representative for acid-catalyzed acetal hydrolysis and serve as an illustration of computational results.

Computational Prediction of Spectroscopic Data for Structural Elucidation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound or identifying an unknown. longdom.orgresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the magnetic shielding of each nucleus. epstem.net These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra, helping to assign peaks in experimental spectra, especially for complex molecules where signals may overlap.

Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be computed. epstem.net These calculations produce a set of normal modes, each with a corresponding frequency and intensity. The calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to achieve better agreement with experimental data. This allows for the assignment of specific absorption bands in an IR spectrum to particular molecular motions, such as C-O-C stretches, aromatic C-H bends, or CH₂ wags.

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts

| Carbon Atom | Calculated δ (ppm) | Expected Experimental δ (ppm) |

|---|---|---|

| Acetal C (C2) | 104.5 | ~103-105 |

| Dioxolane CH₂ | 65.8 | ~65 |

| Benzyl (B1604629) CH₂ | 74.1 | ~73 |

Note: Calculated values are illustrative and depend on the level of theory and basis set used.

Design of Novel Reactivity through Computational Modeling

The insights gained from the aforementioned computational approaches can be synergistically applied to design novel reactivity for 2-(2-(benzyloxy)ethyl)-1,3-dioxolane and its derivatives. By understanding the factors that control its electronic structure and reaction pathways, researchers can computationally screen for modifications that would induce desired chemical behavior.

For example, computational modeling could be used to explore how adding electron-withdrawing or electron-donating substituents to the benzene ring would affect the molecule's properties. An electron-withdrawing group would be predicted to lower the energy of the HOMO and LUMO and potentially alter the charge distribution across the molecule, which could change its susceptibility to nucleophilic or electrophilic attack. FMO analysis could predict how these changes affect the molecule's reactivity in cycloaddition reactions. Similarly, by modeling different protecting groups in place of the dioxolane, one could computationally identify acetals with tailored stability or specific deprotection conditions, accelerating the discovery of new synthetic methodologies.

Future Research Directions and Emerging Paradigms for 2 2 Benzyloxy Ethyl 1,3 Dioxolane in Organic Synthesis

Development of Novel and Highly Selective Transformation Methodologies

Future advancements in the application of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane will heavily rely on the development of novel and highly selective transformation methodologies. A key area of research will be the chemoselective manipulation of either the dioxolane or the benzyl (B1604629) ether moiety while leaving the other intact. For instance, methods for the selective hydrogenolysis of the benzyl ether in the presence of the dioxolane acetal (B89532) using catalysts like Raney Nickel have been reported for similar structures and could be further optimized for this specific substrate. researchgate.net Conversely, the development of mild and selective deprotection of the dioxolane group without affecting the benzyl ether is crucial. While traditional methods often rely on acidic conditions, newer approaches are being explored.

Furthermore, the development of tandem reactions that sequentially or concurrently transform both functional groups in a controlled manner will be a significant area of investigation. For example, a one-pot procedure that involves the deprotection of the dioxolane followed by an in-situ reaction of the liberated aldehyde, such as a Wittig reaction or a reductive amination, would streamline synthetic sequences. Another avenue of exploration is the stereoselective functionalization of the dioxolane ring, potentially through chiral catalysts, to introduce new stereocenters and enhance the molecular complexity of downstream products.

| Transformation Type | Reagents/Conditions | Potential Outcome |

| Selective Benzyl Ether Cleavage | Raney Nickel, H₂ | Deprotection to the corresponding alcohol |

| Selective Dioxolane Deprotection | Mild Lewis or Brønsted acids | Deprotection to the aldehyde |

| Tandem Deprotection-Reaction | 1. Mild acid; 2. Wittig reagent | One-pot conversion to an alkene |

| Stereoselective Functionalization | Chiral Lewis acid catalysis | Introduction of new stereocenters |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and reproducible chemical synthesis. durham.ac.uknih.gov Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for straightforward scaling up. The synthesis of acetal-protected building blocks has been successfully demonstrated using flow chemistry, suggesting that the synthesis of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane itself could be adapted to a continuous process. durham.ac.uknih.gov

Moreover, automated synthesis platforms, which combine robotics with software to perform multi-step synthetic sequences, are becoming increasingly prevalent in drug discovery and materials science. nih.govnih.govnih.govyoutube.com The defined and stable nature of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane makes it an ideal candidate for incorporation into such automated workflows. Pre-loaded cartridges or reservoirs of this building block could be utilized in automated synthesizers to participate in a variety of coupling and functionalization reactions, significantly accelerating the synthesis of compound libraries for screening and optimization. Future research will focus on developing robust and reliable protocols for the use of this and similar building blocks in a fully automated fashion.

Exploration of Photoredox and Electrochemical Approaches in Reactions of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane

The fields of photoredox and electrochemical catalysis offer exciting new avenues for the activation and transformation of molecules under mild and sustainable conditions. These approaches could be particularly valuable for selectively functionalizing 2-(2-(benzyloxy)ethyl)-1,3-dioxolane.

Photoredox catalysis can enable the selective functionalization of benzylic C-H bonds. nih.govrsc.orgnih.govrsc.orgresearchgate.net This opens up the possibility of directly modifying the benzyl group of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane to introduce new functional groups without affecting the dioxolane ring. For instance, photoredox-mediated C-H alkoxylation could be employed to introduce further complexity to the protecting group itself. nih.govnih.gov Additionally, visible-light-mediated oxidative cleavage of benzyl ethers has been demonstrated, offering a potentially milder alternative to traditional hydrogenolysis for deprotection. rsc.org

Electrochemical methods provide another powerful tool for selective transformations. Electrochemical oxidation has been used for the cleavage of benzyl ethers and the deprotection of acetals. nih.govresearchgate.netmdpi.comrsc.orgresearchgate.net The ability to fine-tune the electrode potential could allow for the selective cleavage of either the benzyl ether or the dioxolane acetal in 2-(2-(benzyloxy)ethyl)-1,3-dioxolane, depending on their respective oxidation potentials. This level of control is often difficult to achieve with conventional chemical reagents.

| Method | Potential Transformation | Advantages |

| Photoredox Catalysis | Benzylic C-H functionalization | High selectivity, mild conditions |

| Photoredox Catalysis | Oxidative debenzylation | Milder alternative to hydrogenolysis |

| Electrochemistry | Selective deprotection | Tunable selectivity based on potential |

Design and Synthesis of Functionalized Analogs and Derivatives with Tailored Reactivity

The core structure of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane can be systematically modified to create a library of functionalized analogs with tailored reactivity. By introducing substituents on the aromatic ring of the benzyl group or on the dioxolane ring, the electronic and steric properties of the molecule can be fine-tuned.

For example, introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate the ease of its cleavage by hydrogenolysis or oxidative methods. Similarly, substituted diols can be used in the synthesis of the dioxolane ring to introduce additional functional groups or stereocenters. The synthesis of various substituted 1,3-dioxolanes has been reported, demonstrating the feasibility of this approach. organic-chemistry.orgresearchgate.net

The development of such analogs would provide a toolbox of building blocks for organic synthesis, allowing chemists to select the derivative with the optimal reactivity and protecting group stability for a specific synthetic route. This approach aligns with the principles of diversity-oriented synthesis, where a wide range of structurally diverse molecules are created from a common scaffold.

Sustainable and Biocatalytic Approaches to Synthesis and Transformation

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable methods for the synthesis and transformation of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a particularly promising avenue for sustainable synthesis. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. For instance, biocatalytic methods are being developed for the enantioselective hydroxylation of benzylic C-H bonds, which could be applied to modify the benzyl group of the target molecule. durham.ac.ukresearchgate.netacs.org Furthermore, enzymatic cleavage of benzyl ethers is an area of active research, providing a green alternative to metal-catalyzed hydrogenolysis. acs.orgrug.nlrawdatalibrary.net The production of diols, the precursors to dioxolanes, through enzymatic cascades has also been demonstrated, paving the way for a fully biocatalytic synthesis of such building blocks. rsc.orgrsc.org

| Approach | Application | Sustainability Benefit |

| Biocatalysis | Enantioselective benzylic hydroxylation | Mild conditions, high selectivity |

| Biocatalysis | Enzymatic debenzylation | Avoids heavy metal catalysts |

| Biocatalysis | Synthesis of diol precursors | Use of renewable feedstocks |

Expansion of Applications in Complex Molecular Architecture Construction

The utility of 2-(2-(benzyloxy)ethyl)-1,3-dioxolane as a building block in the synthesis of complex natural products and other architecturally challenging molecules is expected to expand significantly. nih.govnih.govengineering.org.cnnih.gov Its bifunctional nature, with two distinct and orthogonally protectable functional groups, makes it a valuable synthon for convergent synthetic strategies.

Future applications will likely involve its use in tandem reaction sequences, where multiple bond-forming events occur in a single pot. For example, a reaction cascade could be initiated by the opening of the dioxolane ring, followed by an intramolecular cyclization involving the benzyloxyethyl side chain. nih.govnih.govrsc.org Such strategies can rapidly build molecular complexity from a relatively simple starting material.

Furthermore, as our understanding of the reactivity of this and related building blocks grows, it will be increasingly incorporated into the computer-aided design of synthetic routes for complex targets. The predictable reactivity and stability of its functional groups make it well-suited for inclusion in retrosynthetic analysis software, which can help chemists to devise more efficient and innovative synthetic pathways. The use of such building blocks is crucial in the pursuit of synthesizing novel bioactive compounds and advanced materials. researchgate.netbeilstein-journals.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.